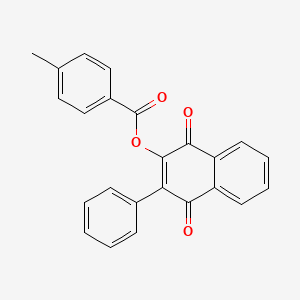
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a naphthalene ring system with two ketone groups at positions 1 and 4, a phenyl group at position 3, and a 4-methylbenzoate ester group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate typically involves multiple steps. One common method starts with the preparation of 3-phenyl-1,4-naphthoquinone. This can be achieved through the oxidation of 3-phenyl-1,4-dihydronaphthalene using reagents such as potassium permanganate or chromium trioxide. The resulting 3-phenyl-1,4-naphthoquinone is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent like thionyl chloride to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces hydroquinones.
Applications De Recherche Scientifique
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler analog with similar redox properties.
2-Methyl-1,4-naphthoquinone: Known for its vitamin K activity.
3-Phenyl-1,4-naphthoquinone: A direct precursor in the synthesis of the target compound.
Uniqueness
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzoate ester group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability .
Propriétés
Formule moléculaire |
C24H16O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(1,4-dioxo-3-phenylnaphthalen-2-yl) 4-methylbenzoate |
InChI |
InChI=1S/C24H16O4/c1-15-11-13-17(14-12-15)24(27)28-23-20(16-7-3-2-4-8-16)21(25)18-9-5-6-10-19(18)22(23)26/h2-14H,1H3 |
Clé InChI |
GMXHXVRGSRGJFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11598356.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11598359.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate](/img/structure/B11598367.png)
![2-methylpropyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598371.png)
![3-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11598373.png)
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11598377.png)
![2-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11598380.png)
![methyl (2Z)-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B11598383.png)
![5-(4-Bromophenyl)-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11598385.png)
![(3aS,4R,9bR)-8,9-dimethyl-4-(4-methylphenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11598389.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598400.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-(hydroxyimino)-1,3-thiazolidin-4-one](/img/structure/B11598404.png)
![(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11598424.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11598430.png)
